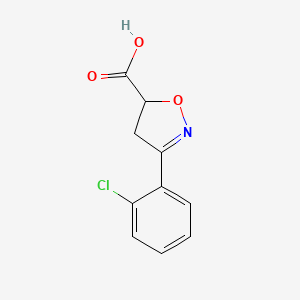

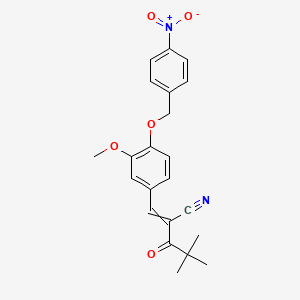

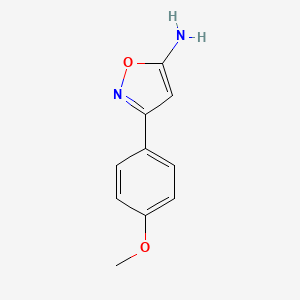

![molecular formula C20H16N4OS B1351408 N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea CAS No. 96938-58-8](/img/structure/B1351408.png)

N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea (NBNPT) is a type of thiourea compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a white crystalline solid that is soluble in water and ethanol. The compound has been studied for its ability to act as a catalyst, as a reagent for organic synthesis, and for its potential applications in drug design and development.

科学的研究の応用

Chemistry and Coordination Properties

N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea is part of a class of compounds known for their versatility in chemistry and coordination properties. These compounds serve as ligands in coordination chemistry, influencing intra- and intermolecular hydrogen-bonding interactions, which in turn affect their coordination properties. Transition metal complexes bearing such thioureas have novel applications, demonstrating the chemical versatility and potential for detailed structural studies. This interdisciplinary approach combines chemistry and biology, promising advances in both fields (Saeed, Flörke, & Erben, 2014).

Chemosensors for Environmental and Biological Analysis

Thiourea derivatives, including N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea, are significant for their use as chemosensors. Their nucleophilic characteristics, due to the presence of sulfur and nitrogen, enable them to detect various environmental pollutants. This capability is particularly valuable for the development of colorimetric and fluorescent chemosensors for the detection of anions and neutral analytes in biological, environmental, and agricultural samples. The sensitivity, selectivity, and simplicity of thiourea-based chemosensors underscore their importance for future design and application in detecting diverse analytes (Al-Saidi & Khan, 2022).

Radioprotective Effects in Agricultural Research

Research into the radioprotective effects of novel thiourea compounds, including derivatives similar to N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea, on plant development has shown promising results. These studies, particularly on peas, have revealed that certain thiourea derivatives can reduce chromosome aberrations, increase the survival and germination rates of plants, and potentially enhance plant resistance to radiation. This line of research offers insights into the application of thiourea derivatives in improving agricultural resilience and productivity in environments exposed to radiation (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).

Analytical and Pharmaceutical Applications

The analytical and pharmaceutical applications of thiourea derivatives, similar to the compound , have been extensively explored. These compounds exhibit significant biological activity, making them potential candidates for drug development. Their analytical applications extend to serving as ligands for complexation with metals, which could have implications for medicinal chemistry and the design of new pharmaceuticals. The comprehensive understanding of the synthesis, coordination chemistry, and biological activities of thiourea derivatives provides a solid foundation for future research and application in various fields (Khan, Khan, Gul, & Muhammad, 2020).

特性

IUPAC Name |

N-[(4-phenyldiazenylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c25-19(15-7-3-1-4-8-15)22-20(26)21-16-11-13-18(14-12-16)24-23-17-9-5-2-6-10-17/h1-14H,(H2,21,22,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSUAFYCAOSBHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242647 |

Source

|

| Record name | Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea | |

CAS RN |

96938-58-8 |

Source

|

| Record name | Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096938588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

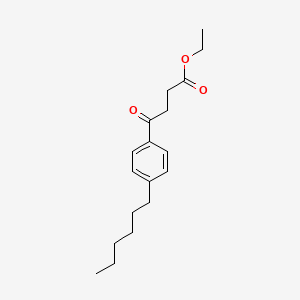

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

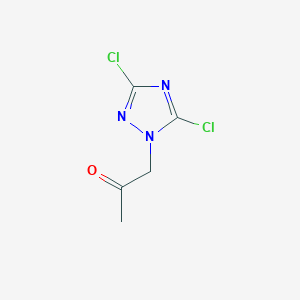

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)

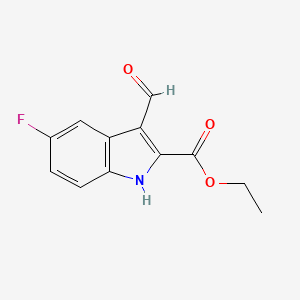

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)